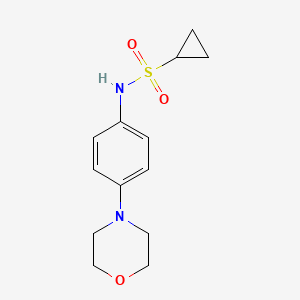
N-(4-morpholinophenyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(4-morpholinophenyl)cyclopropanesulfonamide” is defined by its molecular formula C13H18N2O3S. Detailed structural analysis would require more specific information such as NMR, IR, or X-ray crystallography data, which I currently do not have.Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-(4-morpholinophenyl)cyclopropanesulfonamide, belonging to the sulfonamides class, demonstrates significant antimicrobial properties. Oliveira et al. (2015) explored its ability to modulate antibiotic activity against multi-drug resistant strains of various bacteria and fungi. This compound was specifically tested against strains like Staphylococcus aureus and Escherichia coli, showing promise in addressing antibiotic resistance (Oliveira et al., 2015).
Carbonic Anhydrase Inhibition
The compound has been assessed for its inhibitory action on carbonic anhydrases, essential enzymes in many physiological processes. Supuran et al. (2013) synthesized derivatives of this compound and evaluated their inhibition of different carbonic anhydrase isoenzymes. These studies are crucial for developing therapies for diseases where these enzymes play a role (Supuran et al., 2013).
Structural and Molecular Studies
Structural analysis of related sulfonamides has been conducted to understand their molecular behavior and potential therapeutic applications. Remko et al. (2010) conducted X-ray molecular structure studies on similar compounds, providing insights into their conformational behavior in different states, which is crucial for drug design (Remko et al., 2010).
Ring Inversion Studies
The compound's morpholine ring structure has been the subject of dynamic NMR spectroscopic studies. Modarresi-Alam et al. (2009) investigated the effect of N-S bond conjugation on the inversion of the morpholine ring in N-arylsulfonyl morpholines, which is significant for understanding the molecular dynamics and reactivity of such compounds (Modarresi-Alam et al., 2009).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds using this sulfonamide as a precursor or a component. Contini and Erba (2012) utilized a click-chemistry approach with morpholino enamines, demonstrating the compound's versatility in synthesizing diverse chemical entities (Contini & Erba, 2012).
Exploration in Cancer Research
Lu et al. (2021) synthesized a compound using this compound as a part of the structure, which exhibited antiproliferative activity against cancer cell lines. This suggests its potential use in the development of cancer therapeutics (Lu et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,13-5-6-13)14-11-1-3-12(4-2-11)15-7-9-18-10-8-15/h1-4,13-14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYVBAGPWSXWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2452194.png)
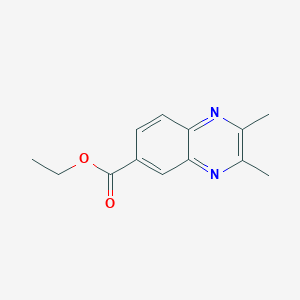
![1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate](/img/structure/B2452197.png)
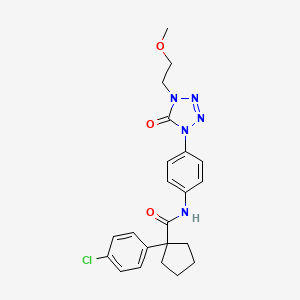
![2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2452200.png)
![N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide](/img/structure/B2452201.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2452203.png)
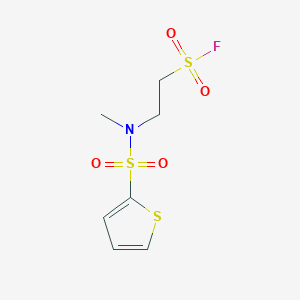

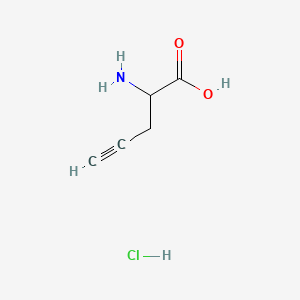
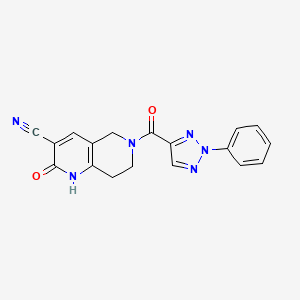
![N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2452209.png)
![Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2452210.png)
amine](/img/structure/B2452212.png)